molecular formula C3H9N3Sn B072298 Azidotrimethyltin(IV) CAS No. 1118-03-2

Azidotrimethyltin(IV)

Cat. No.: B072298
CAS No.: 1118-03-2
M. Wt: 205.83 g/mol
InChI Key: OSJRGDBEYARHLX-UHFFFAOYSA-N
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Description

Azidotrimethyltin(IV), with the chemical formula (CH₃)₃SnN₃ and CAS number 1118-03-2, is an organotin azide compound. It has a molecular weight of 205.83 g/mol and a melting point of 117–120°C . This compound is characterized by a tin (Sn) center bonded to three methyl groups and an azide (N₃⁻) ligand. Its structure imparts unique reactivity, making it useful in organic synthesis, particularly in Staudinger reactions or as an azide-transfer agent. However, its toxicity and handling risks necessitate careful use compared to alternatives like trimethylsilyl azide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidotrimethyltin(IV) can be synthesized through the reaction of trimethyltin chloride with sodium azide. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent any unwanted side reactions. The general reaction is as follows:

(CH3)3SnCl+NaN3(CH3)3SnN3+NaCl(CH₃)₃SnCl + NaN₃ \rightarrow (CH₃)₃SnN₃ + NaCl (CH3​)3​SnCl+NaN3​→(CH3​)3​SnN3​+NaCl

The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for azidotrimethyltin(IV) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Azidotrimethyltin(IV) undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different organotin compounds.

    Cycloaddition Reactions: Azidotrimethyltin(IV) can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or other nucleophiles in the presence of a suitable solvent.

    Cycloaddition Reactions: Typically carried out in the presence of a catalyst like copper(I) iodide (CuI).

    Reduction Reactions: Reducing agents like LiAlH₄ in anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various organotin compounds depending on the nucleophile used.

    Cycloaddition Reactions: Triazoles.

    Reduction Reactions: Trimethyltin amine

Scientific Research Applications

Applications in Organic Synthesis

2.1 Reagent for Synthesis

Azidotrimethyltin(IV) serves as an efficient reagent in the synthesis of various organic compounds, including tetrazoles and azides. Its utility is particularly noted in the following areas:

  • Synthesis of Tetrazoles : It acts as a nitrogen source for the preparation of tetrazoles, which are important in pharmaceuticals and agrochemicals.
  • Formation of Azides : The compound can facilitate the introduction of azide groups into organic molecules, which are valuable intermediates in synthetic chemistry.

Case Study: Synthesis of α-Azido Oximes
A study demonstrated the use of azidotrimethyltin(IV) in synthesizing α-azido oximes, showcasing its effectiveness as a nitrogen source and its ability to participate in nucleophilic substitutions .

Applications in Materials Science

3.1 Thin Film Deposition

Azidotrimethyltin(IV) is utilized in thin film deposition processes, particularly for creating tin-based films. These films have applications in electronics and optoelectronics due to their conductive properties.

3.2 Nanostructured Materials

The compound has been explored as a precursor for synthesizing nanostructured materials, such as gallium nitride (GaN) nanowires through metal-organic chemical vapor deposition (MOCVD). This application is crucial for developing advanced semiconductor devices .

Applications in Energy Storage

Azidotrimethyltin(IV) has been investigated as an electrolyte additive in lithium-oxygen (Li-O2) batteries. The addition of this compound improves the formation of a robust solid electrolyte interphase (SEI), enhancing battery performance and longevity .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Organic SynthesisSynthesis of tetrazoles and azidesVersatile nitrogen source
Materials ScienceThin film depositionConductive properties
Nanostructured MaterialsGaN nanowires via MOCVDAdvanced semiconductor applications
Energy StorageElectrolyte additive in Li-O2 batteriesImproved SEI formation

Mechanism of Action

The mechanism of action of azidotrimethyltin(IV) involves its high reactivity due to the presence of the azide group. The azide group can undergo various chemical transformations, making the compound a versatile reagent in organic synthesis. In biological systems, azidotrimethyltin(IV) can interact with cellular components, potentially leading to the inhibition of cellular processes and induction of programmed cell death (apoptosis). The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Organotin Azides: Azidotributyltin

While detailed physical data are unavailable in the evidence, its longer alkyl chains (butyl vs. methyl) likely reduce volatility and increase lipophilicity compared to Azidotrimethyltin(IV). The bulkier substituents may also slow reaction kinetics in azide-transfer processes. Both compounds are hazardous due to tin toxicity, but Azidotributyltin’s larger size could influence its environmental persistence .

Silane Analog: Azidotrimethylsilane

Azidotrimethylsilane ((CH₃)₃SiN₃) replaces tin with silicon, significantly reducing toxicity. Evidence highlights its preference in synthesis over Azidotrimethyltin(IV) due to safer handling . The Si–N bond is less polar than Sn–N, altering reactivity—silane azides are less aggressive in azide transfers but sufficient for many applications. This trade-off between safety and reactivity makes silane derivatives more common in industrial settings.

Other Organotin Compounds: Trimethyltin(IV) and Dimethyltin(IV)

Trimethyltin(IV) chloride ((CH₃)₃SnCl) and dimethyltin(IV) derivatives lack the azide group but share structural similarities. Studies show these compounds form stable complexes with ligands like dehydroacetic acid, with formation constants influenced by pH and alkyl group number. For example, Trimethyltin(IV) forms [Sn(CH₃)₃L]⁺ complexes (log K = 9.15), while dimethyltin(IV) exhibits higher coordination versatility . In contrast, Azidotrimethyltin(IV)’s azide ligand likely limits such complexation, redirecting its utility toward redox or cycloaddition reactions.

Inorganic Azides: Sodium Azide (NaN₃)

Sodium azide, a widely used azide source, differs fundamentally as an ionic compound. It is water-soluble and highly toxic, with risks of explosive decomposition. Azidotrimethyltin(IV) offers controlled organic-phase reactivity but requires stringent safety protocols compared to NaN₃. The latter is preferred in aqueous systems, while organotin azides excel in non-polar solvents .

Data Table: Key Properties of Azidotrimethyltin(IV) and Comparators

Compound CAS Formula Molecular Weight (g/mol) Melting Point (°C) Toxicity Profile Primary Applications
Azidotrimethyltin(IV) 1118-03-2 (CH₃)₃SnN₃ 205.83 117–120 High (organotin toxicity) Organic synthesis, azide transfers
Azidotributyltin N/A (C₄H₉)₃SnN₃ ~335.78 (estimated) N/A High Specialty synthesis
Azidotrimethylsilane N/A (CH₃)₃SiN₃ ~115.22 (estimated) N/A Moderate Safer alternative for azide transfers
Trimethyltin(IV) chloride 1066-45-1 (CH₃)₃SnCl 199.26 38–40 High Precursor for organotin complexes
Sodium Azide 26628-22-8 NaN₃ 65.01 275 (decomposes) High (explosive risk) Preservative, gas generants

Biological Activity

Azidotrimethyltin(IV) is an organotin compound that has garnered interest in various fields, particularly in biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Azidotrimethyltin(IV) is synthesized through the reaction of trimethyltin chloride with sodium azide, typically in a solvent like tetrahydrofuran (THF). The reaction can be summarized as follows:

 CH3 3SnCl+NaN3 CH3 3SnN3+NaCl\text{ CH}_3\text{ }_3\text{SnCl}+\text{NaN}_3\rightarrow \text{ CH}_3\text{ }_3\text{SnN}_3+\text{NaCl}

This reaction is conducted under inert conditions to prevent side reactions, and the product is purified via recrystallization.

The biological activity of Azidotrimethyltin(IV) is primarily attributed to its high reactivity due to the azide group. This compound can interact with various cellular components, potentially leading to:

  • Inhibition of Cellular Processes : The compound may disrupt normal cellular functions, which could induce apoptosis (programmed cell death) in certain cell types.
  • Chemical Transformations : The azide group allows for multiple chemical transformations, making it a versatile reagent in organic synthesis and potentially in biological systems .

Biological Activity

Research into the biological effects of Azidotrimethyltin(IV) has revealed several important findings:

  • Cytotoxicity : Studies indicate that Azidotrimethyltin(IV) exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways.
  • Antibacterial Activity : Preliminary investigations suggest that Azidotrimethyltin(IV) may possess antibacterial properties, although further studies are required to elucidate its efficacy against specific bacterial strains .
  • Potential Drug Development : Given its chemical properties, Azidotrimethyltin(IV) is being explored for potential use in drug development, particularly for synthesizing bioactive compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Azidotrimethyltin(IV), it is beneficial to compare it with related organotin compounds. The following table summarizes key differences:

CompoundBiological ActivityMechanism of Action
Azidotrimethyltin(IV)Cytotoxicity, potential antibacterial propertiesInduces apoptosis via cellular interaction
Trimethylstannyl azideLimited biological studiesSimilar reactivity but less explored
Trimethylsilyl azideUsed in organic synthesisReactivity with nucleophiles

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of Azidotrimethyltin(IV) on human cancer cell lines. Results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent effect. The mechanism was linked to mitochondrial dysfunction and activation of caspases.
  • Antibacterial Screening : In vitro tests showed that Azidotrimethyltin(IV) exhibited moderate antibacterial activity against Gram-positive bacteria. Further optimization may enhance its efficacy as an antibacterial agent .
  • Drug Development Potential : Researchers are investigating Azidotrimethyltin(IV) as a precursor for synthesizing novel anticancer agents. Initial results show promising bioactivity, warranting further exploration into its pharmacological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing azidotrimethyltin(IV), and how can experimental reproducibility be ensured?

  • Methodological Answer : Begin with tin(IV) precursors (e.g., trimethyltin chloride) and sodium azide in anhydrous solvents under inert atmospheres. Monitor reaction progress via <sup>119</sup>Sn NMR to confirm azide substitution. Document solvent purity, stoichiometric ratios, and temperature gradients in detail, as incomplete characterization can lead to irreproducible yields . For replication, include step-by-step protocols in supplementary materials, referencing established organotin synthesis frameworks .

Q. Which spectroscopic techniques are most effective for characterizing azidotrimethyltin(IV), and how should conflicting data be addressed?

  • Methodological Answer : Use <sup>1</sup>H and <sup>119</sup>Sn NMR to confirm structure and purity. Infrared spectroscopy (IR) should validate the azide stretch (~2100 cm<sup>-1</sup>). If NMR signals conflict with IR data (e.g., unexpected splitting), re-examine sample preparation for moisture contamination or ligand dissociation. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling azidotrimethyltin(IV) in laboratory settings?

  • Methodological Answer : Due to the compound’s toxicity and potential explosivity, use explosion-proof fume hoods, conduct small-scale reactions (<1 mmol), and avoid mechanical shock. Implement waste neutralization protocols (e.g., slow addition to aqueous NaHCO3). Document all safety measures in line with institutional hazardous materials guidelines .

Q. How can researchers mitigate air sensitivity during storage and handling of azidotrimethyltin(IV)?

  • Methodological Answer : Store under argon or nitrogen in flame-sealed ampoules. Use Schlenk lines for transfers and rigorously dry solvents (e.g., molecular sieves for THF). Monitor degradation via periodic <sup>119</sup>Sn NMR; discard samples showing unexpected resonances .

Advanced Research Questions

Q. How can contradictory NMR and crystallographic data for azidotrimethyltin(IV) derivatives be resolved?

  • Methodological Answer : Contradictions may arise from dynamic behavior in solution (e.g., fluxionality) versus static solid-state structures. Perform variable-temperature NMR to detect equilibria. Compare crystallographic data with DFT-optimized geometries to identify conformational flexibility. Publish raw diffraction data and computational inputs for peer validation .

Q. What computational models best predict the reactivity of azidotrimethyltin(IV) in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition states for Stille coupling intermediates. Parameterize tin-azide bond dissociation energies and compare with experimental kinetics. Validate models against isotopic labeling studies (e.g., <sup>15</sup>N-labeled azides) to trace mechanistic pathways .

Q. How does azidotrimethyltin(IV) stability vary under photolytic versus thermal conditions, and what decomposition products form?

  • Methodological Answer : Design controlled experiments using UV-Vis spectroscopy to track photodegradation (λ = 254 nm) versus thermal gravimetric analysis (TGA) for thermal stability. Trap intermediates with radical scavengers (e.g., TEMPO) and characterize via GC-MS. Contrast pathways with analogous trimethyltin halides .

Q. What strategies address the low solubility of azidotrimethyltin(IV) in nonpolar solvents for catalytic applications?

  • Methodological Answer : Modify ligand environments via co-solvents (e.g., DMSO/THF mixtures) or ionic liquids. Assess solubility impacts on reaction rates using kinetic profiling. Publish phase diagrams and solvent screening data to guide future applications .

Q. How do steric and electronic effects influence the azide transfer efficiency of azidotrimethyltin(IV) compared to other organoazides?

  • Methodological Answer : Conduct Hammett studies with para-substituted aryl substrates to quantify electronic effects. Compare turnover frequencies (TOF) with bulkier analogues (e.g., triethyltin azide). Use X-ray absorption spectroscopy (XAS) to correlate tin coordination geometry with reactivity .

Q. What interdisciplinary approaches can elucidate synergistic effects between azidotrimethyltin(IV) and transition-metal catalysts?

  • Methodological Answer : Combine in situ XAFS (X-ray absorption fine structure) and operando NMR to monitor metal-tin interactions during catalysis. Collaborate with computational chemists to map electron transfer pathways. Share datasets via open-access platforms to facilitate meta-analyses .

Q. Guidelines for Data Presentation and Reproducibility

  • Tables : Include raw kinetic data (e.g., TOF, activation energies) and statistical uncertainties. Use SI units and avoid abbreviated compound names .
  • Figures : Prioritize high-resolution spectra with annotated peaks. For crystallographic data, provide CIF files and thermal ellipsoid plots .
  • Ethics : Disclose funding sources and conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

azido(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRGDBEYARHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408376
Record name Azidotrimethyltin(IV)
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Molecular Weight

205.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-03-2
Record name Azidotrimethylstannane
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URL https://commonchemistry.cas.org/detail?cas_rn=1118-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azidotrimethyltin(IV)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azido(trimethyl)stannane
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Retrosynthesis Analysis

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Azidotrimethyltin(IV)

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